molecular formula C8H8ClNO2 B2429946 2-Amino-3-chloro-5-methylbenzoic acid CAS No. 66490-53-7

2-Amino-3-chloro-5-methylbenzoic acid

Cat. No.: B2429946
CAS No.: 66490-53-7
M. Wt: 185.61
InChI Key: HJKJNACNNALPNP-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-5-methylbenzoic acid is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzoic acid, characterized by the presence of an amino group, a chlorine atom, and a methyl group attached to the benzene ring. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical chemistry .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for large-scale production. The use of readily available raw materials and efficient reaction conditions ensures high yield and purity, making the process suitable for industrial applications .

Types of Reactions:

Common Reagents and Conditions:

    Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

    Diazotization: Sodium nitrite and hydrochloric acid.

    Esterification: Alcohols and acid catalysts like sulfuric acid.

Major Products Formed:

Scientific Research Applications

2-Amino-3-chloro-5-methylbenzoic acid is widely used in scientific research due to its versatility in organic synthesis. It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its derivatives exhibit biological activities, making it valuable in medicinal chemistry for the development of new drugs .

Safety and Hazards

The safety information available indicates that 2-Amino-3-chloro-5-methylbenzoic acid may cause skin sensitization (H317) according to GHS07 classification . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

As a common organic synthesis intermediate, 2-Amino-3-chloro-5-methylbenzoic acid has potential applications in the synthesis of various organic compounds . Its chlorine atom can be transformed to synthesize the target molecular structure, such as through Suzuki coupling . This opens up possibilities for the synthesis of a wide range of organic compounds, including those with potential insecticidal activity .

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-3-chloro-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKJNACNNALPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66490-53-7
Record name 2-amino-3-chloro-5-methylbenzoic acid
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